molecular formula C10H11BrFNO B1509919 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline

4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline

Cat. No. B1509919
M. Wt: 260.1 g/mol
InChI Key: NUEOGYFNARNFPK-UHFFFAOYSA-N
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Patent
US08481551B2

Procedure details

To a stirring solution of 3-fluoro-2-tetrahydrofuran-2-yl-aniline (16) (131.9 g, 92%, 669.7 mmol) in methyl tert-butyl ether (1.456 L) and acetonitrile (485 mL) cooled to −20° C. was added N-bromosuccinimide (120.4 g, 99%, 669.7 mmol, Aldrich B81255) in 3 portions maintaining a reaction temperature below about −15° C. After complete addition stirring was continued at −15 to −10° C. for 30 minutes. 1H NMR of a worked-up aliquot showed 96% consumption of starting aniline so added another 4.82 g NBS and stirred at −10° C. for another 30 minutes. Aqueous 1 N Na2S2O3 (670 mL) was added to the reaction mixture. The cold bath was removed, the mixture stirred for 20 minutes, then diluted with EtOAc. The layers were separated and the organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine, dried over Na2SO4, decanted, and concentrated under reduced pressure giving a dark amber oil. The residue was diluted with hexane and eluted through a short plug of silica eluting with 25% EtOAc/hexane to 50% EtOAc/hexane. The desired filtrate was concentrated in vacuo giving 17 as a dark amber oil (182.9 g, 90% yield; 86% NMR purity). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 260.12 (3.20 min). 1H NMR (300 MHz, CDCl3) δ 7.15 (dd, J=8.6, 7.6 Hz, 1H), 6.30 (dd, J=8.7, 1.3 Hz, 1H), 5.19-5.12 (m, 1H), 4.58 (s, 2H), 4.16-4.07 (m, 1H), 3.90-3.81 (m, 1H), 2.23-1.99 (m, 4H) ppm.
Quantity
131.9 g
Type
reactant
Reaction Step One
Quantity
1.456 L
Type
solvent
Reaction Step One
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
120.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH:9]2[CH2:13][CH2:12][CH2:11][O:10]2)=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Br:14]N1C(=O)CCC1=O>C(OC)(C)(C)C.C(#N)C.CCCCCC>[Br:14][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[C:3]([CH:9]2[CH2:13][CH2:12][CH2:11][O:10]2)[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
131.9 g
Type
reactant
Smiles
FC=1C(=C(N)C=CC1)C1OCCC1
Name
Quantity
1.456 L
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
485 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
120.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a reaction temperature below about −15° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
96% consumption of starting aniline
ADDITION
Type
ADDITION
Details
so added another 4.82 g NBS
STIRRING
Type
STIRRING
Details
stirred at −10° C. for another 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Aqueous 1 N Na2S2O3 (670 mL) was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a dark amber oil
WASH
Type
WASH
Details
eluted through a short plug of silica eluting with 25% EtOAc/hexane to 50% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
The desired filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=C(N)C=C1)C1OCCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 182.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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